BenchChemオンラインストアへようこそ!

G1-OC2-K3-E10

mRNA Delivery Lipid Nanoparticle Payload Capacity

G1-OC2-K3-E10 (OC2-K3-E10, I-28, CAS: 2933216-12-5) is an ionizable cationic lipid engineered for the formulation of lipid nanoparticles (LNPs) to deliver mRNA and CRISPR-Cas9 components. It exhibits an apparent pKa of 6.8 and a molecular weight of 942.51 g/mol.

Molecular Formula C54H111N5O7
Molecular Weight 942.5 g/mol
Cat. No. B10855845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG1-OC2-K3-E10
Molecular FormulaC54H111N5O7
Molecular Weight942.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CN(CCCNC(=O)CCN(CCC(=O)NCCCN(CC(CCCCCCCC)O)CC(CCCCCCCC)O)CCO)CC(CCCCCCCC)O)O
InChIInChI=1S/C54H111N5O7/c1-5-9-13-17-21-25-31-49(61)45-58(46-50(62)32-26-22-18-14-10-6-2)39-29-37-55-53(65)35-41-57(43-44-60)42-36-54(66)56-38-30-40-59(47-51(63)33-27-23-19-15-11-7-3)48-52(64)34-28-24-20-16-12-8-4/h49-52,60-64H,5-48H2,1-4H3,(H,55,65)(H,56,66)
InChIKeyQUXHZASDVBKOSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

G1-OC2-K3-E10: Technical Baseline for mRNA-LNP Procurement and Comparative Evaluation


G1-OC2-K3-E10 (OC2-K3-E10, I-28, CAS: 2933216-12-5) is an ionizable cationic lipid engineered for the formulation of lipid nanoparticles (LNPs) to deliver mRNA and CRISPR-Cas9 components . It exhibits an apparent pKa of 6.8 and a molecular weight of 942.51 g/mol . This compound serves as a functional excipient in LNP systems, enabling efficient nucleic acid encapsulation and endosomal escape, and is positioned as an alternative to established ionizable lipids such as SM-102 and DLin-MC3-DMA (MC3) in both research and therapeutic development contexts .

Why G1-OC2-K3-E10 Cannot Be Substituted with Generic In-Class Ionizable Lipids


Interchangeability among ionizable lipids within LNP formulations is precluded by significant divergence in molecular architecture, which directly governs critical quality attributes such as payload capacity, self-assembly kinetics, and in vivo performance . While many lipids in this class share the goal of facilitating endosomal escape, differences in headgroup structure and hydrophobic tail composition result in substantial variance in encapsulation efficiency and nanoparticle homogeneity . As demonstrated by single-particle analysis, G1-OC2-K3-E10 exhibits a distinct self-assembly trajectory relative to SM-102 and MC3, leading to quantifiable differences in payload distribution that generic substitution cannot replicate without extensive reformulation and revalidation .

Quantitative Differentiators for G1-OC2-K3-E10 Versus Comparator Lipids (SM-102, MC3)


mRNA Payload Capacity: 4-Fold Enhancement Over SM-102

LNPs formulated with G1-OC2-K3-E10 achieve a significantly higher mRNA payload per nanoparticle compared to those formulated with the industry-standard ionizable lipid SM-102 . Quantitative analysis reveals that G1-OC2-K3-E10 LNPs encapsulate four times more mRNA copies per particle, a difference that directly impacts the dose-response relationship in therapeutic applications .

mRNA Delivery Lipid Nanoparticle Payload Capacity Gene Therapy

In Vivo Functional Delivery: Luciferase Expression Equivalence to SM-102

In a head-to-head intramuscular (IM) injection study in mice, LNPs containing G1-OC2-K3-E10 and Firefly luciferase mRNA produced luminescence levels comparable to those achieved by SM-102 LNPs . This demonstrates that the superior encapsulation efficiency does not compromise the functional delivery or translational output of the mRNA payload in vivo .

In Vivo Imaging mRNA Expression Functional Assay Biodistribution

Self-Assembly Dynamics: Distinct Zeta Potential and Size Fluctuation Profile

Single-particle analysis using multi-laser cylindrical illumination confocal spectroscopy (CICS) revealed that G1-OC2-K3-E10 exhibits a unique self-assembly behavior compared to SM-102 and MC3 . At low mass ratios, G1-OC2-K3-E10 and SM-102 both displayed more negative zeta potentials, while MC3 remained unchanged . Furthermore, G1-OC2-K3-E10 formulations showed large fluctuations in particle size across different mass ratios, a characteristic not observed for SM-102 or MC3, indicating a kinetically distinct assembly pathway .

Formulation Science Nanoparticle Characterization Self-Assembly Quality Control

Ionization Profile: Apparent pKa of 6.8 for Optimal Endosomal Escape

G1-OC2-K3-E10 possesses an apparent pKa of 6.8, a value situated within the optimal range for facilitating endosomal escape upon cellular uptake . This pKa is comparable to clinically relevant lipids such as SM-102 (pKa ~6.68) and ALC-0315 (pKa ~6.09), positioning it as a functional member of the class while its unique architecture confers the aforementioned advantages in payload capacity .

Endosomal Escape Ionizable Lipid Proton Sponge Cellular Uptake

High-Value Application Scenarios for G1-OC2-K3-E10 Based on Comparative Evidence


High-Payload CRISPR-Cas9 Ribonucleoprotein (RNP) or Dual-gRNA Delivery

The demonstrated 4-fold increase in mRNA encapsulation capacity per particle makes G1-OC2-K3-E10 particularly advantageous for CRISPR-Cas9 gene editing applications requiring co-delivery of Cas9 mRNA and single-guide RNA (sgRNA) . This higher payload capacity reduces the number of LNP particles needed to achieve a therapeutic dose of the large Cas9 transcript, potentially mitigating dose-dependent toxicity and simplifying complex formulation strategies for multiplexed gene editing .

mRNA Vaccine and Therapeutic Programs Requiring Dose Sparing

For mRNA vaccines or protein replacement therapies where minimizing the total lipid dose is a clinical or regulatory goal, G1-OC2-K3-E10 offers a quantifiable advantage . Given its comparable in vivo expression potency to SM-102 but with 4-fold higher payload capacity, programs using G1-OC2-K3-E10 can potentially achieve equivalent or superior therapeutic protein levels with a lower total administered lipid burden, enhancing the therapeutic window and reducing the cost of goods .

Mechanistic Formulation Studies of LNP Self-Assembly

The unique self-assembly dynamics of G1-OC2-K3-E10, characterized by greater size fluctuation and distinct zeta potential behavior compared to SM-102 and MC3, present a valuable model system for fundamental studies of LNP formation . Researchers investigating the kinetic control of nanoparticle architecture can utilize this compound to probe how subtle differences in lipid chemistry translate to macroscopic differences in payload distribution and particle homogeneity, informing the rational design of next-generation delivery systems .

Comparative Studies Evaluating Lipid-Dependent Immunogenicity

Given its functional equivalence in delivery (comparable luminescence to SM-102) but divergent chemical structure and assembly pathway, G1-OC2-K3-E10 serves as an ideal comparator in studies aimed at dissecting lipid-specific effects on innate immune activation or adaptive immune response quality . This allows for a cleaner interpretation of how the lipid component, independent of payload expression level, modulates the overall immunological outcome of an LNP formulation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for G1-OC2-K3-E10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.